Bempedoic Acid-D5

Description

Properties

Molecular Formula |

C19H36O5 |

|---|---|

Molecular Weight |

349.5 g/mol |

IUPAC Name |

7,7,8,9,9-pentadeuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid |

InChI |

InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2,15D |

InChI Key |

HYHMLYSLQUKXKP-ALWHKASXSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCC(C)(C)C(=O)O)C([2H])(C([2H])([2H])CCCCC(C)(C)C(=O)O)O |

Canonical SMILES |

CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bempedoic Acid-D5: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Bempedoic Acid-D5, a deuterated analog of Bempedoic Acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in analytical and pharmacokinetic research.

Introduction

This compound is the deuterium-labeled form of Bempedoic Acid, an ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1][2][3][4] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Bempedoic Acid in biological samples using mass spectrometry and liquid chromatography.[5] The inclusion of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled parent drug without altering its chemical behavior in analytical systems.

Chemical Properties

The fundamental chemical characteristics of this compound are summarized below. This data is crucial for method development, analytical validation, and understanding its behavior in various chemical environments.

| Property | Value | References |

| Chemical Name | 8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic-7,7,8,9,9-d5 Acid | [6][7][8] |

| Synonyms | ETC-1002-D5, ESP-55016-D5 | [4][9] |

| Molecular Formula | C₁₉H₃₁D₅O₅ | [6][7][8][9][10] |

| Molecular Weight | 349.52 g/mol | [5][6][7][8][11][12] |

| CAS Number | 2408131-71-3 | [4][6][7] |

| Unlabeled CAS No. | 738606-46-7 | [3][6][7][10] |

| Isotopic Purity | >98% atom D | [9] |

Physical Properties

The physical properties of this compound are essential for its proper handling, storage, and preparation for experimental use.

| Property | Value | References |

| Appearance | White to off-white solid | [9][13] |

| Melting Point | 87-92°C (unlabeled) | [13] |

| Solubility | Highly soluble in ethanol and isopropanol. Insoluble in water and aqueous solutions below pH 5. | [13] |

| Storage | Store at 2-8°C or -20°C under an inert atmosphere. | [7][11][14] |

| Shipping Conditions | Ambient temperature | [7] |

Mechanism of Action of Bempedoic Acid

Bempedoic Acid is a prodrug that is activated primarily in the liver by very long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, bempedoyl-CoA.[2][15] This active metabolite inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][3][16] The inhibition of ACL reduces the synthesis of cholesterol in the liver, which in turn leads to the upregulation of low-density lipoprotein (LDL) receptors and increased clearance of LDL cholesterol from the bloodstream.[2][16] Additionally, bempedoic acid has been shown to activate AMP-activated protein kinase (AMPK), which can contribute to its anti-inflammatory and metabolic benefits.[2][15]

Caption: Mechanism of action of Bempedoic Acid in the cholesterol biosynthesis pathway.

Experimental Protocols

This compound is primarily used as an internal standard in pharmacokinetic studies to ensure the accuracy and precision of quantitative analysis. Below is a generalized protocol for its use in an LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) assay.

Preparation of Standard Solutions

-

Primary Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to create a primary stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Internal Standard (IS) Solution: Perform serial dilutions of the primary stock solution with the appropriate solvent to prepare a working IS solution at the desired concentration for spiking into samples (e.g., 100 ng/mL).

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled Bempedoic Acid into a blank biological matrix (e.g., plasma, urine).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

-

Sample Aliquoting: Aliquot a specific volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

-

Spiking with IS: Add a small, precise volume of the this compound working IS solution to each sample, calibrator, and QC sample.

-

Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to each tube.

-

Vortexing and Centrifugation: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the prepared samples onto an appropriate HPLC or UPLC system equipped with a suitable column (e.g., C18). Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of Bempedoic Acid from matrix components.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Bempedoic Acid and this compound.

-

Data Analysis: Quantify the concentration of Bempedoic Acid in the unknown samples by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against the calibration curve.

References

- 1. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Bempedoic acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. veeprho.com [veeprho.com]

- 6. This compound | TRC-B119701-25MG | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Bempedoic Acid D5 | CAS No- 738606-46-7(unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 9. esschemco.com [esschemco.com]

- 10. This compound - Acanthus Research [acanthusresearch.com]

- 11. Bempedoic acid | 738606-46-7 | NEB60646 | Biosynth [biosynth.com]

- 12. This compound | C19H36O5 | CID 150503445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ijbpas.com [ijbpas.com]

- 14. usbio.net [usbio.net]

- 15. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

Spectroscopic Characterization of Bempedoic Acid-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of Bempedoic Acid-D5, a deuterated analog of the lipid-lowering agent Bempedoic Acid. As a stable isotope-labeled internal standard, this compound is crucial for accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry.[1] This document outlines the fundamental spectroscopic properties, generalized experimental protocols for its analysis, and a logical workflow for its characterization.

While specific spectral data for this compound is not publicly available and is typically proprietary to the manufacturers, this guide offers a comprehensive approach for researchers to generate and interpret such data.

General Information

This compound is a synthetic compound where five hydrogen atoms in the Bempedoic Acid molecule have been replaced with deuterium. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug in analytical assays.

| Property | Value |

| IUPAC Name | 7,7,8,9,9-pentadeuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid[2][3] |

| Molecular Formula | C₁₉H₃₁D₅O₅ |

| Molecular Weight | Approximately 349.52 g/mol [4] |

| CAS Number | 2408131-71-3[4] |

| Appearance | Typically a white to off-white solid |

| Purity (by NMR) | Often reported as ~97% |

| Isotopic Purity | Often reported as >98% atom D |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and determining the isotopic purity of this compound. Both ¹H and ¹³C NMR would be employed. In the ¹H NMR spectrum, the signals corresponding to the protons at the 7, 8, and 9 positions of the carbon chain are expected to be absent or significantly reduced in intensity, confirming deuteration at these sites. The ¹³C NMR spectrum would show characteristic shifts for the carbon atoms, with those bonded to deuterium exhibiting coupling (C-D) and potentially slight changes in chemical shift compared to the unlabeled compound.

Predicted Quantitative ¹H NMR Data (Template)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| e.g., 3.6 | m | 1H | -CH(OH)- |

| e.g., 2.2 | t | 4H | -CH₂-COOH |

| e.g., 1.5-1.2 | m | 16H | Aliphatic -CH₂- |

| e.g., 1.1 | s | 12H | -C(CH₃)₂- |

Note: This table is a template. The actual chemical shifts may vary depending on the solvent and instrument used. The key indicator of successful deuteration would be the absence of signals for the protons at positions 7, 8, and 9.

Predicted Quantitative ¹³C NMR Data (Template)

| Chemical Shift (ppm) | Assignment |

| e.g., 180 | -COOH |

| e.g., 70 | -C(OH)- |

| e.g., 40-20 | Aliphatic -CH₂- and -C(CH₃)₂- |

Note: This table is a template. Carbons bonded to deuterium will likely appear as multiplets with reduced intensity due to C-D coupling.

Generalized Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound and assessing its isotopic purity. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming the incorporation of five deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which may show characteristic losses of deuterated fragments.

Predicted Quantitative Mass Spectrometry Data (Template)

| m/z (Mass-to-Charge Ratio) | Ion Type | Assignment |

| e.g., 349.2877 | [M-H]⁻ | Deprotonated molecular ion |

| e.g., 371.2696 | [M+Na]⁺ | Sodium adduct |

Note: This table is a template. The observed m/z values will depend on the ionization technique and the adducts formed.

Generalized Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with a small percentage of formic acid for positive ion mode or ammonium hydroxide for negative ion mode).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Full Scan MS Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

-

Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the molecular ion.

-

-

MS/MS Acquisition (Optional):

-

Select the molecular ion of this compound as the precursor ion.

-

Apply collision-induced dissociation (CID) to fragment the precursor ion.

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

-

Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and compare it with the theoretical mass. If MS/MS data is acquired, analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the this compound molecule. The spectrum is expected to be very similar to that of unlabeled Bempedoic Acid, with the key difference being the presence of C-D stretching and bending vibrations, which occur at lower frequencies than C-H vibrations.

Predicted Quantitative IR Data (Template)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., 3400 | Broad | O-H stretch (hydroxyl & carboxylic acid) |

| e.g., 2950-2850 | Strong | C-H stretch (aliphatic) |

| e.g., 2200-2100 | Weak-Medium | C-D stretch |

| e.g., 1700 | Strong | C=O stretch (carboxylic acid) |

| e.g., 1400-1300 | Medium | C-H bend |

| e.g., 1100-1000 | Medium | C-D bend |

Note: This table is a template. The exact peak positions and intensities can vary.

Generalized Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrations in the molecule.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

References

Bempedoic Acid-D5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of bempedoic acid-D5 as an internal standard in the quantitative bioanalysis of bempedoic acid. The guide details the mechanism of action of bempedoic acid, the principles of stable isotope-labeled internal standards, and provides a comprehensive, validated experimental protocol for the accurate measurement of bempedoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Clinical Significance of Bempedoic Acid

Bempedoic acid is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia.[1][2] It offers a novel therapeutic option for patients who require additional lowering of low-density lipoprotein cholesterol (LDL-C) despite maximally tolerated statin therapy or for those with statin intolerance.[1][2] Accurate and precise quantification of bempedoic acid in biological matrices is crucial for pharmacokinetic studies, dose-response characterization, and overall drug development.

Mechanism of Action of Bempedoic Acid

Bempedoic acid is a prodrug that is activated primarily in the liver to its active form, bempedoyl-CoA.[3] This activation is catalyzed by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1). Bempedoyl-CoA then inhibits ATP-citrate lyase, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in cholesterol synthesis in the liver, which in turn upregulates the expression of LDL receptors on hepatocytes. The increased number of LDL receptors enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential for achieving accurate and precise results. The ideal IS is a stable isotope-labeled version of the analyte. This compound is the deuterium-labeled analog of bempedoic acid and serves as an excellent internal standard for its quantification.

The fundamental principle behind using a stable isotope-labeled IS is that it behaves nearly identically to the analyte throughout the entire analytical process, including sample preparation (e.g., extraction), chromatography, and ionization in the mass spectrometer. However, due to the mass difference from the incorporated deuterium atoms, the IS can be distinguished from the analyte by the mass spectrometer.

By adding a known amount of this compound to each sample at the beginning of the workflow, any variations in sample handling, such as incomplete extraction recovery or matrix effects (ion suppression or enhancement), will affect both the analyte and the IS proportionally. The ratio of the analyte's response to the IS's response is then used for quantification. This ratiometric measurement corrects for potential errors, leading to highly reliable data.

Experimental Protocol: Quantification of Bempedoic Acid in Human Plasma

The following is a detailed experimental protocol for the quantification of bempedoic acid in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.[4][5][6]

Materials and Reagents

-

Bempedoic acid reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature.

-

Spike with Internal Standard: To 100 µL of each plasma sample, add a known concentration of this compound solution.

-

Precipitate Proteins: Add 200 µL of acetonitrile to each sample, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

Condition SPE Plate: Condition a mixed-mode anion exchange 96-well SPE plate by washing with 1 mL of methanol followed by 1 mL of water.

-

Load Sample: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.

-

Wash SPE Plate: Wash the SPE plate with 1 mL of 5% methanol in water to remove interferences.

-

Elute Analytes: Elute the bempedoic acid and this compound from the SPE plate with 1 mL of 5% formic acid in methanol.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bempedoic Acid: Precursor ion (Q1) m/z 343.2 → Product ion (Q3) m/z 239.2

-

This compound: Precursor ion (Q1) m/z 348.2 → Product ion (Q3) m/z 244.2

-

Data Presentation: Method Validation Summary

The use of this compound as an internal standard allows for the development of a robust and reliable bioanalytical method. A summary of typical validation parameters for such a method is presented below.

Table 1: Linearity and Range

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| Lower Limit of Quantification (LLOQ) | 1 | ± 15% | ≤ 15% |

| Low Quality Control (LQC) | 3 | ± 15% | ≤ 15% |

| Medium Quality Control (MQC) | 100 | ± 15% | ≤ 15% |

| High Quality Control (HQC) | 800 | ± 15% | ≤ 15% |

Table 3: Matrix Effect and Recovery

| Parameter | Bempedoic Acid | This compound |

| Matrix Factor (Normalized) | 0.95 - 1.05 | - |

| Extraction Recovery | Consistent and reproducible | Consistent and reproducible |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of bempedoic acid in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods effectively mitigates variability inherent in the bioanalytical workflow, from sample preparation to instrumental analysis. The detailed experimental protocol and validation data presented in this guide underscore the robustness and reliability of this approach, making it the gold standard for pharmacokinetic and other drug development studies of bempedoic acid. This ensures the generation of high-quality data essential for regulatory submissions and for advancing our understanding of this important therapeutic agent.

References

- 1. Bempedoic acid safety analysis: Pooled data from four phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Latest Evidence on Bempedoic Acid: Meta-Analysis of Safety and Efficacy in High Cardiovascular Risk Patients With Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ymerdigital.com [ymerdigital.com]

- 4. primo.rowan.edu [primo.rowan.edu]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Bempedoic Acid-D5 in Solution: A Technical Guide

This technical guide provides an in-depth analysis of the stability of Bempedoic Acid-D5 in solution, a critical aspect for researchers, scientists, and drug development professionals. This compound, a deuterated analog of Bempedoic Acid, is primarily utilized as an internal standard in clinical mass spectrometry for pharmacokinetic and metabolic studies.[1][2] Understanding its stability is paramount for ensuring accurate quantification in analytical methods.

Overview of Bempedoic Acid

Bempedoic acid is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor.[3] It is a prodrug that is activated in the liver to its pharmacologically active form, ETC-1002-CoA.[3][4] By inhibiting ACL, an enzyme upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway, bempedoic acid leads to a reduction in cholesterol synthesis.[4][5] This, in turn, upregulates the LDL cholesterol receptor, enhancing the clearance of LDL cholesterol from the bloodstream.[3][4][5] Notably, its liver-specific activation minimizes the risk of muscle-related side effects often associated with statins.[4][6] Bempedoic acid also activates AMP-activated protein kinase (AMPK), which contributes to its lipid-lowering and anti-inflammatory effects.[6][7]

Quantitative Stability Data

While specific long-term stability data for this compound in various solutions is not extensively published, forced degradation studies conducted on the non-deuterated Bempedoic Acid provide valuable insights into its degradation profile under stress conditions. These studies are essential for developing stability-indicating analytical methods. The following tables summarize the degradation of Bempedoic Acid under different stress conditions as reported in various studies. It is important to note that deuteration is not expected to significantly alter the chemical stability under these conditions, making this data a reliable proxy for this compound.

Table 1: Summary of Forced Degradation Studies of Bempedoic Acid

| Stress Condition | Concentration/Time | % Degradation | Reference |

| Acid Hydrolysis (1N HCl) | 1 hour at 60°C | Sensitive | [8] |

| Acid Hydrolysis (2N HCl) | 1 hour at 70°C | - | [9] |

| Acid Hydrolysis | - | 78.02% (Tablet A) | [10] |

| Basic Hydrolysis (1N NaOH) | 1 hour at 60°C | Sensitive | [8] |

| Basic Hydrolysis | - | 85.01% (Tablet A) | [10] |

| Oxidative Degradation | - | 85.68% (Tablet A) | [10] |

| Thermal Degradation | 6 hours | Sensitive | [8][11] |

| Thermal Degradation | - | 79.95% (Tablet A) | [10] |

Note: The term "Sensitive" indicates that degradation was observed, but the exact percentage was not specified in the cited abstract.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of Bempedoic Acid.

Stability-Indicating RP-HPLC Method

This protocol is based on a method developed for the estimation of Bempedoic Acid and has been validated according to ICH guidelines.[12][13]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Mobile Phase: A mixture of acetonitrile and 0.1% Orthophosphoric Acid (OPA) buffer in a 70:30 v/v ratio.[12][13]

-

Standard Solution Preparation: A standard stock solution of bempedoic acid is prepared by accurately weighing 180mg of bempedoic acid and dissolving it in a 200ml volumetric flask with a suitable diluent (e.g., a mixture of 0.01% OPA and Acetonitrile in a 50:50 ratio).[9] Further dilutions are made to achieve the desired concentration for the calibration curve.[9]

-

Forced Degradation Study:

-

Acid Hydrolysis: A stock solution of the drug is mixed with 1N HCl and heated at 60°C for one hour.[8] The solution is then neutralized with 1N NaOH before analysis.[8]

-

Alkali Hydrolysis: A stock solution of the drug is mixed with 1N NaOH and heated at 60°C for one hour.[8]

-

Thermal Degradation: The solid drug substance is kept in an oven at a specified temperature for a defined period.[11] A solution is then prepared from the stressed sample for analysis.

-

Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide.

-

Stability-Indicating UPLC Method

This protocol is based on a UPLC method developed for the simultaneous analysis of Bempedoic Acid and Ezetimibe.[8]

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.

-

Column: Acquity UPLC CSH C18 (100 × 2.1 mm, 1.7 μm).[8]

-

Mobile Phase: A mixture of acetonitrile and heptane sulphonic acid buffer (pH 2.5) /OPA in a 5:95 v/v ratio.[8]

-

Flow Rate: 0.5 mL/min.[8]

-

Detection Wavelength: 232 nm.[8]

Visualizations

Signaling Pathway of Bempedoic Acid

The following diagram illustrates the mechanism of action of Bempedoic Acid.

Caption: Mechanism of action of Bempedoic Acid in the liver.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound in solution.

Caption: General workflow for forced degradation studies.

Storage and Handling Recommendations

For long-term storage, this compound should be stored at -20°C.[14][15] The solid form is stable under recommended storage conditions.[14] When handling the compound, it is advised to keep the container tightly closed in a dry and well-ventilated place and to avoid the formation of dust and aerosols.[14]

Conclusion

This technical guide has summarized the available information on the stability of this compound in solution. While specific stability data for the deuterated form is limited, forced degradation studies on Bempedoic Acid provide a strong indication of its stability profile. The provided experimental protocols and workflows offer a solid foundation for researchers and drug development professionals to design and execute their own stability studies for this compound. The established analytical methods are robust and sensitive, allowing for accurate quantification and characterization of the compound and its potential degradants.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]

- 5. Bempedoic acid and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. esschemco.com [esschemco.com]

- 15. usbio.net [usbio.net]

In-Depth Technical Guide: Deuterium Labeling in Bempedoic Acid-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the deuterium labeling in Bempedoic Acid-D5, a crucial internal standard for pharmacokinetic and metabolic studies. This document outlines the precise location of deuterium incorporation, available quantitative data, and the general synthetic and metabolic pathways of bempedoic acid.

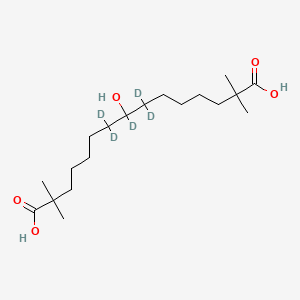

Deuterium Labeling Position

This compound is a deuterated analog of Bempedoic Acid, where five hydrogen atoms are replaced by deuterium. The IUPAC name for this compound is 8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic-7,7,8,9,9-d5 Acid[1][2]. This nomenclature definitively identifies the positions of the five deuterium atoms on the carbon backbone of the molecule.

The labeling is specifically located on the carbon atoms adjacent to and at the site of the hydroxyl group:

-

C7: Two deuterium atoms

-

C8: One deuterium atom (at the hydroxyl-bearing carbon)

-

C9: Two deuterium atoms

This specific placement of deuterium atoms provides a stable isotopic signature, making this compound an excellent internal standard for mass spectrometry-based bioanalytical methods[1]. The increased mass allows for clear differentiation from the unlabeled drug in biological matrices.

The following diagram illustrates the molecular structure of this compound, highlighting the positions of the deuterium atoms.

Quantitative Data

This compound is primarily used as an internal standard in analytical and pharmacokinetic research[1]. The following table summarizes the available quantitative data for this stable isotope-labeled compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₁D₅O₅ | [3][4] |

| Molecular Weight | 349.52 g/mol | [1][3][4] |

| Purity (by NMR) | ~97% | [3] |

| Isotopic Purity (% D) | >98% atom D | [3] |

| Unlabeled CAS Number | 738606-46-7 | [2][3] |

| Labeled CAS Number | 2408131-71-3 | [2][4][5] |

Experimental Protocols

While specific, detailed proprietary protocols for the synthesis of this compound are not publicly available, the general synthesis of bempedoic acid has been described in the literature. One common synthetic route starts with ethyl isobutyrate[6]. The key steps involve alkylation, a Finkelstein reaction, and the use of toluenesulfonylmethyl isocyanide (TosMIC) as a ketone surrogate to construct the carbon backbone[6]. The synthesis is a multi-step process that concludes with the reduction of a ketone and saponification to yield bempedoic acid[6][7]. Another described method avoids the use of TosMIC and starts from pentane-1,5-diol[8].

The introduction of deuterium at the specified positions would likely involve the use of deuterated reagents during the reduction of the ketone intermediate or through hydrogen-deuterium exchange reactions under specific catalytic conditions.

The primary application of this compound is in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of bempedoic acid and its metabolites in biological samples like plasma and urine[9]. In these methods, a known amount of this compound is added to the biological sample as an internal standard. Due to its identical chemical properties to the unlabeled bempedoic acid, it co-elutes during chromatography and undergoes similar ionization in the mass spectrometer. The mass difference allows for its distinct detection and is used to accurately quantify the concentration of the unlabeled drug, correcting for any sample loss during extraction and analysis[1].

Mechanism of Action of Bempedoic Acid

Bempedoic acid is a prodrug that is activated in the liver to its pharmacologically active form, ETC-1002-CoA[10]. This activation is carried out by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1)[10]. The active form then inhibits ATP-citrate lyase (ACL), a key enzyme in the cholesterol biosynthesis pathway, upstream of HMG-CoA reductase, the target of statins[11][12]. By inhibiting ACL, bempedoic acid reduces the synthesis of cholesterol in the liver[10]. This leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL-cholesterol from the bloodstream[10][11].

The following diagram illustrates the activation and mechanism of action of bempedoic acid.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | TRC-B119701-25MG | LGC Standards [lgcstandards.com]

- 3. esschemco.com [esschemco.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. How is Bempedoic Acid Synthesised?_Chemicalbook [chemicalbook.com]

- 7. Bempedoic Acid | NROChemistry [nrochemistry.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]

- 12. Bempedoic acid - Wikipedia [en.wikipedia.org]

Bempedoic Acid-D5: A Technical Guide to its Certificate of Analysis and Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bempedoic Acid-D5, a crucial deuterium-labeled internal standard for the accurate quantification of Bempedoic Acid in preclinical and clinical research. This document outlines the typical specifications found in a Certificate of Analysis (CoA), details relevant experimental protocols for its use, and illustrates the metabolic pathway of its unlabeled counterpart, Bempedoic Acid.

This compound: Reference Standard Specifications

This compound is a stable isotope-labeled analog of Bempedoic Acid, utilized as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometry and liquid chromatography methods.[1][2] Reference standards of this compound are available from various specialized chemical suppliers. While a specific Certificate of Analysis from a single supplier is not publicly available, the following table summarizes the typical quantitative data provided for a high-quality this compound reference standard, based on common industry practices and available product information.

Table 1: Representative Certificate of Analysis for this compound

| Test | Specification | Typical Value | Analytical Method |

| Identity | |||

| Mass Spectrum | Conforms to structure | Consistent with expected m/z | Mass Spectrometry (MS) |

| ¹H NMR Spectrum | Conforms to structure | Consistent with deuterated structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Purity | |||

| Chemical Purity by HPLC | ≥ 95% | 99.8% | High-Performance Liquid Chromatography (HPLC) |

| Chemical Purity by NMR | Report Value | ~97% | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Isotopic Purity | |||

| Deuterium Incorporation | ≥ 98 atom % D | >98 atom % D | Mass Spectrometry (MS) or NMR Spectroscopy |

| Physical Properties | |||

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Molecular Formula | C₁₉H₃₁D₅O₅ | C₁₉H₃₁D₅O₅ | - |

| Molecular Weight | 349.52 g/mol | 349.52 g/mol | - |

Experimental Protocols

The following sections detail standardized experimental methodologies for the analysis of Bempedoic Acid, which are directly applicable or can be readily adapted for this compound as an internal standard.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of this compound.

Instrumentation:

-

HPLC system with UV detector

-

C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid (OPA)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 2.1 with orthophosphoric acid) in an 80:20 v/v ratio.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 224 nm

-

Injection Volume: 10 µL

Standard and Sample Preparation:

-

Diluent: Methanol

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to achieve a known concentration.

-

Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This method is designed for the sensitive and selective quantification of Bempedoic Acid in plasma or urine, utilizing this compound as an internal standard.[3]

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 75 x 4.6 mm, 3.5 µm particle size).

Reagents:

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Human plasma or urine (drug-free)

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and 5mM ammonium acetate in a 70:30 v/v ratio.

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Ion Electrospray (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bempedoic Acid: m/z (parent ion) → m/z (fragment ion) - Specific values to be optimized based on instrumentation.

-

This compound: m/z (parent ion + 5) → m/z (fragment ion) - Specific values to be optimized based on instrumentation.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL aliquot of plasma or urine, add the this compound internal standard solution.

-

Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of Bempedoic Acid into the drug-free biological matrix.

-

Add a constant amount of this compound internal standard to all calibration standards, quality control samples, and unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of Bempedoic Acid to this compound against the concentration of Bempedoic Acid.

-

Determine the concentration of Bempedoic Acid in the unknown samples from the calibration curve.

Signaling Pathway of Bempedoic Acid

Bempedoic acid is a prodrug that is activated in the liver to its active form, bempedoyl-CoA.[4] Bempedoyl-CoA then inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[5] This inhibition leads to a decrease in cholesterol synthesis and an upregulation of low-density lipoprotein (LDL) receptors, resulting in increased clearance of LDL cholesterol from the bloodstream.[5] Additionally, bempedoic acid has been shown to activate AMP-activated protein kinase (AMPK), which can further contribute to the regulation of lipid and glucose metabolism.[4][6]

Caption: Mechanism of action of Bempedoic Acid in the liver.

Caption: LC-MS/MS sample preparation workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Analytical method development and validation for simultaneous estimation of Bempedoic acid and Ezetimibe in pure and its pharmaceutical dosage form by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

A Technical Guide to the Solubility of Bempedoic Acid-D5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Bempedo-ic Acid-D5, a deuterated analog of Bempedoic Acid. Given that Bempedoic Acid-D5 is primarily used as an internal standard in analytical and pharmacokinetic studies, its solubility profile is critical for accurate quantification in biological matrices.[1] The solubility of this compound is expected to be nearly identical to that of its non-deuterated counterpart, Bempedoic Acid. Therefore, this document will refer to solubility data for Bempedoic Acid.

Core Concepts

Bempedoic Acid is a dicarboxylic acid derivative that acts as a prodrug.[2][3][4] Its structure, featuring both polar carboxylic acid groups and a significant non-polar hydrocarbon backbone, results in varied solubility across different solvents. It is generally characterized as being sparingly soluble in aqueous solutions and more soluble in organic solvents.[5]

Quantitative Solubility Data

The following table summarizes the known solubility of Bempedoic Acid in various organic solvents and solvent systems. This data is crucial for the preparation of stock solutions, calibration standards, and formulations for in vitro and in vivo studies.

| Solvent/System | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[5] | Soluble. Often used as a primary solvent for creating stock solutions before further dilution in aqueous buffers.[5] |

| Dimethylformamide (DMF) | ~20 mg/mL[5] | Soluble. |

| Ethanol | ~2 mg/mL[5] | Soluble. |

| Methanol | Slightly Soluble | Qualitative data; specific concentration not provided. |

| Chloroform | Slightly Soluble | Qualitative data; specific concentration not provided. |

| Isopropanol | Highly Soluble | Qualitative data; specific concentration not provided. |

| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL[6] | Forms a clear solution. Relevant for in vivo formulations.[6] |

| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL[6] | Forms a clear solution.[6] |

| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL[5] | Sparingly soluble. Illustrates the impact of aqueous buffer on solubility.[5] |

Note: The data presented is for Bempedoic Acid and is directly applicable to this compound for practical laboratory purposes.

Experimental Protocols

Accurate solubility determination is fundamental for biopharmaceutical classification and formulation development. The following outlines a generalized protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[7][8]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)[5]

-

Selected organic solvent (e.g., DMSO, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Mechanical shaker or agitator set to a constant temperature (e.g., 25°C or 37°C)[8]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for Bempedoic Acid.[7]

Methodology:

-

Preparation: Add an excess amount of this compound to a pre-determined volume of the selected organic solvent in a vial. The presence of undissolved solid at the end of the experiment is necessary to ensure that equilibrium has been reached.[7]

-

Equilibration: Seal the vials and place them in a mechanical shaker at a constant temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[9]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.[9] Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved particles from being collected, filter the supernatant using a syringe filter chemically compatible with the solvent.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated, stability-indicating HPLC method to determine the concentration of this compound.[7][10]

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[8]

Visualizing the Mechanism of Action

To provide context for the application of this compound in research, it is useful to understand the signaling pathway of the parent compound. Bempedoic acid is a prodrug that is activated in the liver and ultimately leads to the lowering of LDL cholesterol.[3][4]

Signaling Pathway of Bempedoic Acid

Bempedoic acid is converted to its active form, bempedoyl-CoA, in the liver by the enzyme ACSVL1.[3][11] Bempedoyl-CoA then inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[11][12] This inhibition reduces cholesterol synthesis, leading to the upregulation of LDL receptors and increased clearance of LDL-C from the circulation.[3][12] Additionally, Bempedoic Acid has been shown to activate AMP-activated protein kinase (AMPK), which contributes to its lipid-lowering and anti-inflammatory effects.[3][11]

Caption: Mechanism of action of Bempedoic Acid in the liver.

References

- 1. veeprho.com [veeprho.com]

- 2. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Bempedoic acid - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

A Preliminary Technical Guide to the Bioanalysis of Bempedoic Acid-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioanalytical investigation of Bempedoic Acid-D5, a deuterated internal standard for the quantification of Bempedoic Acid in biological matrices. This document outlines the mechanism of action of Bempedoic Acid, detailed experimental protocols for its bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents quantitative data in a structured format.

Introduction to Bempedoic Acid

Bempedoic acid is a first-in-class adenosine triphosphate-citrate lyase (ACLY) inhibitor used for the treatment of hypercholesterolemia. It is a prodrug that is activated in the liver to its active form, bempedoyl-CoA, by very long-chain acyl-CoA synthetase-1 (ACSVL1).[1][2][3] Bempedoyl-CoA then inhibits ACLY, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][2][3][4] This inhibition leads to a decrease in cholesterol synthesis in the liver, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors, resulting in increased clearance of LDL cholesterol from the bloodstream.[1][2] A key advantage of bempedoic acid is that ACSVL1 is not present in skeletal muscle, which is thought to reduce the risk of muscle-related side effects sometimes associated with statins.[4]

This compound is a stable isotope-labeled version of Bempedoic Acid, which is an ideal internal standard for bioanalytical methods due to its similar chemical and physical properties to the analyte, allowing for accurate quantification by correcting for variability in sample preparation and instrument response.

Mechanism of Action of Bempedoic Acid

The signaling pathway for the activation and action of Bempedoic Acid is a critical aspect of its pharmacology. The following diagram illustrates this pathway from its entry into the hepatocyte to its ultimate effect on LDL receptor expression.

Caption: Bempedoic Acid activation and its inhibitory effect on cholesterol synthesis.

Bioanalytical Method for Bempedoic Acid using this compound

The following sections detail a robust LC-MS/MS method for the quantification of Bempedoic Acid in human plasma, utilizing this compound as an internal standard. This method is based on published literature and represents a composite of best practices for the bioanalysis of these compounds.[5][6]

Experimental Workflow

The overall workflow for the bioanalysis of Bempedoic Acid in plasma samples is depicted below.

Caption: From sample collection to final report generation for Bempedoic Acid bioanalysis.

Sample Preparation: Solid-Phase Extraction (SPE)

A mixed-mode anion exchange solid-phase extraction is employed to achieve high and selective recovery of the dicarboxylic acid analytes from plasma.[5][6]

| Step | Reagent/Solvent | Volume | Description |

| Conditioning | Methanol | 1 mL | To wet the sorbent. |

| Equilibration | 100 mM Ammonium Formate (pH 3.8) | 1 mL | To prepare the sorbent for sample loading. |

| Loading | Plasma sample spiked with IS | 0.5 mL | The biological sample is loaded onto the SPE plate. |

| Washing 1 | 5% Methanol in Water | 1 mL | To remove hydrophilic interferences. |

| Washing 2 | Acetonitrile | 1 mL | To remove lipophilic interferences. |

| Elution | 2% Formic Acid in Acetonitrile | 0.5 mL | To elute the analyte and internal standard. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis is performed using a triple quadrupole mass spectrometer operated in negative ion electrospray ionization mode.

Chromatographic Conditions

| Parameter | Condition |

| LC System | Waters Acquity UPLC or equivalent |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Thermo Scientific TSQ Vantage or equivalent |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bempedoic Acid | 343.2 | 235.2 | 15 |

| This compound | 348.2 | 240.2 | 15 |

Quantitative Data Summary

The following tables summarize the validation parameters for the bioanalytical method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 10 ng/mL |

| LLOQ Precision (%CV) | < 20% |

| LLOQ Accuracy (%Bias) | ± 20% |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low QC | 30 | 5.2 | -2.5 | 6.8 | -1.9 |

| Mid QC | 500 | 4.1 | 1.8 | 5.5 | 2.3 |

| High QC | 4000 | 3.5 | 0.9 | 4.9 | 1.5 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low QC | 30 | 85.2 | 87.1 | 98.5 |

| High QC | 4000 | 88.9 | 86.5 | 101.2 |

Conclusion

This technical guide provides a foundational understanding of the bioanalysis of Bempedoic Acid using this compound as an internal standard. The detailed experimental protocols and summarized quantitative data offer a robust starting point for researchers and scientists in the field of drug development. The presented LC-MS/MS method demonstrates the necessary sensitivity, accuracy, and precision for the reliable quantification of Bempedoic Acid in human plasma, supporting pharmacokinetic and other clinical studies. The use of a stable isotope-labeled internal standard like this compound is crucial for ensuring the quality and integrity of the bioanalytical data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome [frontiersin.org]

- 4. Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. primo.rowan.edu [primo.rowan.edu]

Methodological & Application

Application Note: Quantification of Bempedoic Acid-D5 in Human Plasma using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bempedoic acid is a first-in-class ATP-citrate lyase (ACLY) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C).[1][2] It is a prodrug activated in the liver to its active form, bempedoic acid-CoA, which then inhibits cholesterol synthesis.[3] This mechanism of action makes it a valuable therapeutic option for patients with hypercholesterolemia.[1] To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the quantification of bempedoic acid in biological matrices is essential. This application note details a validated LC-MS/MS method for the determination of bempedoic acid in human plasma, utilizing its deuterated stable isotope-labeled internal standard, Bempedoic Acid-D5.

The method described herein employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

Materials and Reagents

-

Analytes: Bempedoic Acid (purity ≥99%), this compound (purity ≥99%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade)

-

Reagents: Human plasma (K2-EDTA), Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or equivalent mixed-mode anion exchange)

-

Equipment: LC-MS/MS system (e.g., Sciex Triple Quad™ or equivalent), analytical balance, centrifuge, vortex mixer, positive pressure manifold for SPE.

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bempedoic Acid and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Bempedoic Acid stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QCs at various concentrations. A typical calibration curve range is 10-5000 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 100 µL of plasma sample (CC, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL this compound). Vortex for 10 seconds.

-

Acidification: Add 200 µL of 2% formic acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analytes with 1 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see Table 1).

LC-MS/MS Analysis

-

Chromatographic Conditions: A reversed-phase C18 column is used for the separation of Bempedoic Acid and its internal standard. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

-

Mass Spectrometric Conditions: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode. The detection is carried out in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | UPLC/HPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Analyte |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity (r²) | >0.995 |

| Range | 10 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[4] |

| Intra-day Precision (%CV) | <15% |

| Inter-day Precision (%CV) | <15% |

| Accuracy (% bias) | Within ±15% of nominal values |

| Recovery | Consistent and reproducible across the concentration range. |

| Matrix Effect | Minimal and compensated by the use of a stable isotope-labeled internal standard. |

| Stability | Bempedoic acid is stable in human plasma under various storage conditions (bench-top, freeze-thaw cycles, and long-term storage at -80°C). |

Visualizations

Bempedoic Acid Mechanism of Action

Bempedoic acid is a prodrug that is activated in the liver by very long-chain acyl-CoA synthetase 1 (ACSVL1) to ETC-1002-CoA.[1] ETC-1002-CoA then inhibits ATP-citrate lyase (ACLY), a key enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to a decrease in cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[1]

Caption: Mechanism of action of Bempedoic Acid in hepatocytes.

LC-MS/MS Experimental Workflow

The following diagram illustrates the key steps involved in the quantification of this compound from plasma samples.

Caption: Experimental workflow for this compound quantification.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of bempedoic acid in human plasma. The use of a deuterated internal standard, this compound, ensures accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and non-clinical studies. The detailed protocol and validated performance characteristics demonstrate its robustness for high-throughput sample analysis.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Bempedoic acid: effects on lipoprotein metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ymerdigital.com [ymerdigital.com]

- 4. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Bempedoic Acid in Human Plasma using Bempedoic Acid-D5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1][2][3][4] It lowers low-density lipoprotein cholesterol (LDL-C) in the liver, offering a therapeutic option for patients who are statin-intolerant or require additional LDL-C reduction.[3][5] Accurate and reliable quantification of bempedoic acid in human plasma is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and regulatory submissions.[1][2][6]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of bempedoic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, Bempedoic Acid-D5, to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response. The protocols outlined below have been adapted from established methodologies for the bioanalysis of bempedoic acid and are suitable for regulated clinical trial sample analysis.[1][2][6]

Mechanism of Action of Bempedoic Acid

Bempedoic acid is a prodrug that is activated in the liver to its CoA thioester, ETC-1002-CoA.[3][5] This active form inhibits ATP-citrate lyase, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[3] This inhibition leads to reduced cholesterol synthesis and upregulation of LDL receptors, resulting in increased clearance of LDL-C from the bloodstream.[3]

Figure 1: Mechanism of Bempedoic Acid Action.

Experimental Protocols

Materials and Reagents

-

Analytes: Bempedoic Acid (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Isopropanol (HPLC grade), Water (LC-MS grade).

-

Reagents: Formic acid, Ammonium acetate, Orthophosphoric acid.

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

-

Consumables: 96-well solid-phase extraction (SPE) plates (e.g., mixed-mode anion exchange), microcentrifuge tubes, autosampler vials.

Preparation of Standard and QC Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Bempedoic Acid and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and make up to volume.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the Bempedoic Acid primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (e.g., concentrations ranging from 100 ng/mL to 50,000 ng/mL).

-

-

Internal Standard (IS) Working Solution (500 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

-

-

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Spike appropriate amounts of the Bempedoic Acid working standard solutions into drug-free human plasma to achieve final concentrations for the calibration curve and QC samples.

-

A typical calibration range is 10 ng/mL to 20,000 ng/mL.[1][6]

-

Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

-

Sample Preparation (Solid-Phase Extraction)

A mixed-mode anion exchange extraction is recommended for high, selective recovery of bempedoic acid from plasma.[1][2][6]

-

Pre-treatment:

-

Aliquot 100 µL of plasma sample (CC, QC, or unknown) into a 96-well plate.

-

Add 25 µL of the IS working solution (500 ng/mL this compound) to all wells except for the blank matrix samples.

-

Add 200 µL of an acidic solution (e.g., 2% formic acid in water) and vortex to mix.

-

-

SPE Plate Conditioning:

-

Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

-

-

Loading:

-

Load the pre-treated plasma samples onto the conditioned SPE plate.

-

-

Washing:

-

Wash the wells with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

-

Elution:

-

Elute the analytes with 500 µL of an elution solvent (e.g., 5% formic acid in acetonitrile).

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

System: Waters Acquity UPLC or equivalent.[1]

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.[1]

-

Injection Volume: 5 µL.

-

Gradient: A typical gradient starts at 10% B, increases to 95% B over 3 minutes, holds for 1 minute, and re-equilibrates to initial conditions.

-

-

Tandem Mass Spectrometry (MS/MS):

-

System: Thermo Scientific TSQ Vantage or equivalent triple quadrupole mass spectrometer.[1]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1][2][6]

-

Multiple Reaction Monitoring (MRM) Transitions: The specific mass transitions for bempedoic acid and its deuterated internal standard must be optimized. Representative transitions are listed below.

-

Analytical Workflow and Method Validation

The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and compliance with regulatory standards.

Figure 2: Bioanalytical Workflow.

The method must be validated according to current regulatory standards (e.g., FDA, EMA) to demonstrate its reliability for the intended application.[6]

Figure 3: Method Validation Parameters.

Data Presentation

The following tables summarize the expected performance characteristics of the validated method.

Table 1: LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

|---|---|---|---|

| Bempedoic Acid | 343.3 | 237.2 | Negative |

| This compound | 348.3 | 242.2 | Negative |

Note: These values are representative and require experimental optimization.

Table 2: Calibration Curve Parameters

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Concentration Range | - | 10 - 20,000 ng/mL |

| Regression Model | Weighted (1/x²) linear | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Accuracy of Back-calculated Standards | ±15% (±20% at LLOQ) | Meets criteria |

Table 3: Intra- and Inter-Assay Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 10 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| LQC | 30 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| MQC | 1,000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| HQC | 15,000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |

|---|---|---|---|---|

| LQC | 30 | 85 - 115% | 85 - 115% | ≤ 15% |

| HQC | 15,000 | 85 - 115% | 85 - 115% | ≤ 15% |

Table 5: Stability Summary in Human Plasma

| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |

|---|---|---|---|

| Short-Term (Bench-Top) | 24 hours | Room Temperature | ± 15% |

| Freeze-Thaw | 3 cycles | -20°C to RT | ± 15% |

| Long-Term | 6 months | -70°C | ± 15% |

| Post-Preparative | 48 hours | 4°C (in autosampler) | ± 15% |

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and robust protocol for the quantification of bempedoic acid in human plasma. The use of this compound as an internal standard ensures high data quality, making the method suitable for regulated bioanalysis in support of clinical and pharmacokinetic studies. The solid-phase extraction procedure delivers clean extracts and high recovery, contributing to the overall reliability of the assay. This method has been successfully used in numerous clinical trials, analyzing thousands of samples.[2][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Quantification of Bempedoic Acid and Ezetimibe with Comprehensive Stability Assessment in Drug Substance and Drug Product by UPLC – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. researchgate.net [researchgate.net]

- 6. primo.rowan.edu [primo.rowan.edu]

Application Note: Solid-Phase Extraction Protocol for Bempedoic Acid-D5 from Tissue Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia. To support pharmacokinetic and drug distribution studies, a robust and reliable method for the quantification of bempedoic acid in tissue samples is essential. Bempedoic Acid-D5 is the stable isotope-labeled internal standard used to ensure accuracy and precision in bioanalytical methods.[1] This application note details a solid-phase extraction (SPE) protocol for the efficient recovery of this compound from tissue homogenates, adapted from established methods for other biological matrices.[2] The protocol utilizes a mixed-mode anion exchange mechanism, which is highly effective for extracting dicarboxylic acids like bempedoic acid.[2]

Experimental Protocol

This protocol outlines the procedure for tissue sample preparation, solid-phase extraction, and sample reconstitution for subsequent analysis by LC-MS/MS.

1. Materials and Reagents

-

This compound standard

-

Blank tissue (e.g., liver, kidney)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (LC-MS grade)

-

Deionized water

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Mixed-Mode Strong Anion Exchange (SAX) SPE cartridges

-

SPE vacuum manifold

-

Centrifuge

-

Tissue homogenizer (e.g., bead beater or rotor-stator)

2. Tissue Sample Preparation & Homogenization

-

Accurately weigh approximately 100 mg of frozen tissue.

-

Transfer the tissue to a homogenization tube.

-

Add 500 µL of cold PBS (pH 7.4).

-

Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice during and after homogenization to minimize degradation.

-

Spike the homogenate with the appropriate concentration of this compound internal standard solution.

3. Protein Precipitation

-

To the 500 µL of tissue homogenate, add 1.0 mL of cold acetonitrile.